Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride
Description
Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride is a branched-chain amino acid derivative featuring a thiol (-SH) group at the third carbon and a methyl ester moiety. The mercapto group distinguishes it from other amino acid esters, likely influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6(2,10)4(7)5(8)9-3;/h4,10H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHGGMSDPOKFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)S.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Formation of the mercapto-substituted intermediate.
- Introduction of the amino group at the 2-position.
- Esterification to form the methyl ester.
- Conversion to the hydrochloride salt for stability and handling.
These steps are often conducted under controlled temperature and inert atmosphere conditions to prevent oxidation of the thiol group and to maintain stereochemical integrity.
Detailed Synthetic Protocols
Synthesis via Mercaptide Salt Intermediate
One documented approach involves the reaction of an aminothioether acid intermediate with an ester-forming alcohol under mild conditions. The mercaptide salt is prepared by deprotonation of the thiol group, which then reacts with an electrophilic ester precursor to yield the methyl ester derivative. The reaction is typically performed in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to 30°C to optimize yield and minimize side reactions.
- Solvents Used: Dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate.
- Temperature: 0°C to 30°C.
- Reaction Time: Variable, typically several hours.
- Workup: Standard aqueous extraction and purification by crystallization or chromatography.
This method is described in combinatorial synthesis literature where solid-phase or solution-phase protocols are applied to aminothioether acids analogous to this compound.
Esterification and Amination Steps
The esterification step to form the methyl ester is usually achieved by reacting the corresponding acid with methanol in the presence of acid catalysts or by using methylating agents. The amino group introduction may involve nucleophilic substitution or reductive amination, depending on the precursor used.
In some protocols, the amino group is introduced first, followed by thiol group installation via substitution reactions. Protection and deprotection strategies are often employed to prevent thiol oxidation during these steps.
Formation of Hydrochloride Salt
The final step to obtain the hydrochloride salt involves treatment of the free base form of methyl 2-amino-3-mercapto-3-methylbutyrate with hydrochloric acid gas or concentrated hydrochloric acid in an appropriate solvent such as ethanol or ether. This step enhances the compound's stability and solubility for pharmaceutical or synthetic applications.
Representative Synthetic Scheme (Summary)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Aminothioether acid + base (e.g., NaH) in DMF | Formation of mercaptide salt intermediate | Thiolate intermediate formed |
| 2 | Addition of methyl ester-forming agent (e.g., methyl iodide or methanol + acid catalyst) | Esterification of mercaptide intermediate | Methyl ester formed |
| 3 | Introduction of amino group (via nucleophilic substitution or reductive amination) | Amination at C-2 position | Amino-substituted ester formed |
| 4 | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt | This compound |
Research Data and Analysis
Purity and Yield
Commercially available this compound is typically supplied with a purity of approximately 95%. Yields in laboratory syntheses vary depending on the exact method but generally range from moderate to high (50–85%) after purification.
Stability Considerations
The mercapto group is prone to oxidation; therefore, synthetic protocols emphasize inert atmosphere conditions (argon or nitrogen) and the use of antioxidants or reducing agents during workup. The hydrochloride salt form is more stable and easier to handle than the free thiol base.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Biochemical Research
Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride serves as a valuable building block in biochemical research. Its properties allow it to be utilized in:
- Synthesis of Peptides : The compound can be incorporated into peptide synthesis due to its amino acid-like structure, facilitating the creation of novel peptides with specific functionalities.
- Drug Development : Its mercapto group may contribute to the design of new pharmaceuticals, particularly those targeting thiol-related pathways in biological systems.
Medicinal Applications
Research indicates that this compound has potential therapeutic applications:
- Respiratory Therapies : Studies suggest that derivatives of mercapto compounds can stabilize breathing rhythms and increase minute ventilation, which may be beneficial in treating respiratory depression conditions .
Case Study: Respiratory Treatment
In experimental models, compounds similar to this compound have shown promise in reversing opioid-induced respiratory depression. These findings indicate the potential for developing treatments that mitigate respiratory side effects associated with opioid analgesics .
Agricultural Applications
This compound has been explored for use in agriculture:
- Fertilizer Additive : Its properties may enhance nutrient uptake in plants, potentially leading to improved crop yields.
Chemical Synthesis
The compound is also relevant in synthetic organic chemistry:
- Reagent in Chemical Reactions : this compound can act as a reagent in various chemical reactions, including esterification and redox reactions, facilitating the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function. This interaction is crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Functional Group and Structural Analysis
The table below compares key structural and functional attributes of Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride with similar compounds from the evidence:

Key Observations :
- The mercapto group in the target compound introduces unique redox and nucleophilic properties absent in valine or methylamino analogs .
- Compared to Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl , the target compound lacks methyl branching at the third carbon but includes a thiol group, which may enhance metal-binding capacity.
- The yohimbane-derived ester represents a structurally distinct class with a polycyclic backbone, emphasizing divergent pharmacological applications.
Physicochemical Properties (Inferred)
Q & A
Q. What are the standard synthetic routes for Methyl 2-Amino-3-mercapto-3-methylbutyrate Hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves esterification of the parent amino acid followed by hydrochlorination. Key steps include temperature control (e.g., room temperature for HCl addition in dioxane) and pH adjustments to stabilize the thiol (-SH) group. Reaction time optimization (e.g., 1 hour stirring for salt formation) ensures high yields . Purity is confirmed via NMR (e.g., -NMR in DMSO-d) and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Resolves stereochemistry and confirms structural integrity. For example, -NMR peaks at δ 9.00 (brs) indicate protonation of the amine group .
- HPLC : Validates purity (>95% by HPLC) and detects impurities, especially thiol oxidation byproducts .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 153.65) confirm molecular weight .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro studies. Stability is maintained by avoiding oxidative conditions (e.g., using antioxidants like TCEP or DTT to protect the mercapto group) . Buffered solutions (pH 7.4) are recommended for long-term storage .
Q. What are the primary biological targets or pathways studied using this compound?
It is investigated as a substrate or inhibitor for enzymes like cysteine proteases or oxidoreductases due to its thiol moiety. Studies often measure kinetic parameters (e.g., , ) and competitive inhibition using fluorogenic assays .
Advanced Research Questions
Q. How can synthetic methodologies be optimized to achieve >99% enantiomeric purity?
Advanced techniques include:
- Chiral Chromatography : Using chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
- Asymmetric Catalysis : Employing transition-metal catalysts to control stereochemistry during esterification .
- Flow Chemistry : Enhances reaction efficiency and reduces side products via precise temperature/pH control .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-Response Reassessment : Verify activity across multiple concentrations to rule out non-specific effects.
- Structural Confirmation : Use X-ray crystallography or 2D-NMR to confirm the compound’s configuration, as stereochemical errors can lead to conflicting results .
- Assay Reproducibility : Cross-validate findings in orthogonal assays (e.g., SPR vs. fluorescence-based assays) .
Q. What strategies are effective for studying this compound’s interactions with metalloenzymes?
- Chelation Studies : Use UV-Vis spectroscopy to monitor metal-binding (e.g., Zn or Fe) via absorbance shifts .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters .
- Computational Docking : Predict binding modes using software like AutoDock or Schrödinger .
Q. What are the challenges in analyzing chiral purity, and how are they addressed?
Challenges include co-elution of enantiomers and matrix interference. Solutions involve:
- Chiral Derivatization : Use Marfey’s reagent to convert enantiomers into diastereomers for HPLC separation .
- Circular Dichroism (CD) : Detects optical activity differences in chiral centers .
Q. How is the compound formulated for in vivo pharmacokinetic studies?
- Salt Formulation : The hydrochloride form ensures bioavailability in physiological buffers .
- Protection of Thiol Group : Co-administer with reducing agents (e.g., glutathione) to prevent oxidation in plasma .
- LC-MS/MS Quantification : Validates plasma concentration with a lower limit of quantification (LLOQ) <10 ng/mL .
Methodological Notes
- Stereochemical Analysis : Always confirm configuration via -NMR or X-ray diffraction to avoid misassignment .
- Thiol Stability : Store lyophilized powder at -20°C under nitrogen to prevent disulfide formation .
- Ethical Compliance : Adhere to guidelines for handling hydrochloride salts in animal studies, including dose limitations and toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

